molecular formula C16H22N2O4 B355674 5-{4-[(Tert-butylamino)carbonyl]anilino}-5-oxopentanoic acid CAS No. 897784-04-2

5-{4-[(Tert-butylamino)carbonyl]anilino}-5-oxopentanoic acid

Cat. No.: B355674
CAS No.: 897784-04-2
M. Wt: 306.36g/mol
InChI Key: CRVDVDZUPQSXDY-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 5-{4-[(Tert-butylamino)carbonyl]anilino}-5-oxopentanoic acid typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-nitroaniline with tert-butyl isocyanate to form 4-[(tert-butylamino)carbonyl]aniline. This intermediate is then subjected to a series of reactions, including reduction and acylation, to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-{4-[(Tert-butylamino)carbonyl]anilino}-5-oxopentanoic acid can undergo various chemical reactions, including:

Scientific Research Applications

5-{4-[(Tert-butylamino)carbonyl]anilino}-5-oxopentanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions.

Mechanism of Action

The mechanism of action of 5-{4-[(Tert-butylamino)carbonyl]anilino}-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The tert-butylamino group can form hydrogen bonds with target proteins, while the carbonyl group can participate in nucleophilic addition reactions. These interactions can modulate the activity of target proteins and influence various biological processes .

Comparison with Similar Compounds

5-{4-[(Tert-butylamino)carbonyl]anilino}-5-oxopentanoic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

5-[4-(tert-butylcarbamoyl)anilino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-16(2,3)18-15(22)11-7-9-12(10-8-11)17-13(19)5-4-6-14(20)21/h7-10H,4-6H2,1-3H3,(H,17,19)(H,18,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRVDVDZUPQSXDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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